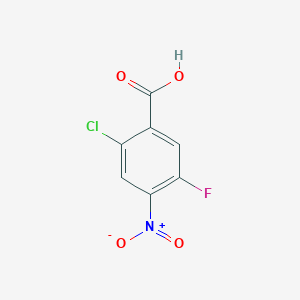

2-Chloro-5-fluoro-4-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-fluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3ClFNO4 . It is used as a pharmaceutical intermediate .

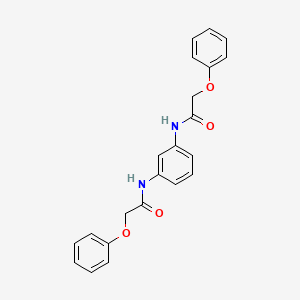

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chloro, fluoro, and nitro group, and a carboxylic acid group . The average mass of the molecule is 219.554 Da .Physical And Chemical Properties Analysis

This compound has a melting point of 146-150°C and a predicted boiling point of 364.2±42.0°C . It has a predicted density of 1.689±0.06 g/cm3 . It is soluble in methanol and is typically stored in a dry room at room temperature .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

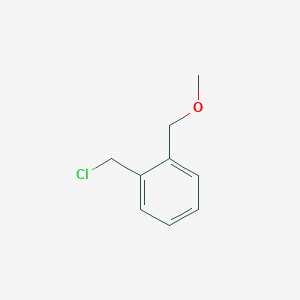

2-Chloro-5-fluoro-4-nitrobenzoic acid serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in drug development and material science. For example, its derivative, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been identified as a multireactive building block that facilitates the solid-phase synthesis of diverse heterocyclic scaffolds, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These compounds have significant importance in current drug discovery due to their broad spectrum of biological activities (Křupková et al., 2013).

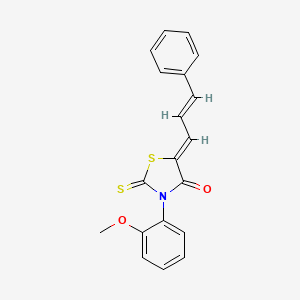

Advancements in Crystal Engineering

Another fascinating application of this compound is in the field of crystal engineering. The study of molecular salts and cocrystals containing this compound has provided insights into the role of halogen bonds in crystal stabilization. For instance, a series of molecular salts synthesized through a crystal engineering approach demonstrated the occurrence of weak halogen bonds alongside strong hydrogen bonds, emphasizing the compound's utility in designing new materials with desired properties (Oruganti et al., 2017).

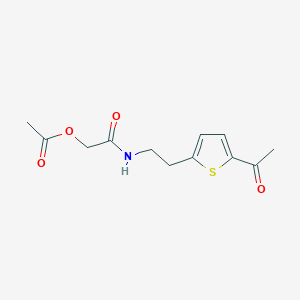

Drug Development and Molecular Modeling

The chemical has also been explored in drug development, particularly in the design of novel therapies for immune deficiency diseases. Its ability to form stable co-crystals with other pharmaceutical agents, like nicotinamide, showcases its potential in enhancing the stability and efficacy of therapeutic compounds. Such co-crystals exhibit higher melting points than either of the pure components, suggesting an increased thermal stability which is advantageous for pharmaceutical applications (Lemmerer et al., 2010).

Environmental and Material Sciences

In environmental science, the solubility characteristics of this compound in various organic solvents have been modeled to understand its behavior in different media. This information is critical for the environmental risk assessment of chemical compounds and their potential impact on ecosystems (Stovall et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been reported to interact with various enzymes and proteins within the cell .

Mode of Action

It’s possible that the compound may interact with its targets through covalent bonding, given the presence of a nitro group and a carboxylic acid group in its structure .

Biochemical Pathways

Nitrobenzoic acid derivatives are often involved in redox reactions and can participate in various biochemical pathways .

Pharmacokinetics

The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Nitrobenzoic acid derivatives can potentially cause oxidative stress and other cellular changes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-nitrobenzoic acid . For instance, the compound’s solubility and stability could be affected by the pH of the environment .

Propriétés

IUPAC Name |

2-chloro-5-fluoro-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUZKEKXMXCKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2592796.png)

![7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2592797.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2592808.png)

![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one](/img/structure/B2592813.png)

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2592816.png)